

Structural Basis for Rezatapopt-Mediated p53 Stabilization: A Technical Guide

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Compound of Interest

Compound Name: Rezatapopt

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Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutational inactivation is a hallmark of a vast number of human cancers. The Y220C mutation in the p53 DNA-binding domain, occurring in approximately 1% of all solid tumors, creates a surface crevice that destabilizes the protein, leading to its partial unfolding and loss of tumor-suppressive function. **Rezatapopt** (formerly PC14586) is a first-in-class, orally available small molecule designed to specifically target and reactivate the p53-Y220C mutant. This technical guide provides an in-depth overview of the structural basis for **Rezatapopt**'s mechanism of action, detailing its binding interaction with the mutant p53 protein, the resulting conformational stabilization, and the downstream restoration of wild-type p53 signaling. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated molecular pathways.

The Y220C Mutation: A Targetable Defect in p53

The p53 protein, a transcription factor, plays a pivotal role in maintaining genomic integrity.^[1] The majority of cancer-associated TP53 gene mutations are missense mutations within the DNA-binding domain, leading to a loss of function.^[1] The Y220C mutation results in the substitution of a tyrosine residue with a cysteine at position 220, creating a distinct, druggable pocket on the protein surface.^[1] This structural perturbation leads to the thermal instability of

the p53 protein at physiological temperatures, causing it to misfold and lose its ability to bind to its target DNA sequences effectively.[1]

Rezatapopt: A Molecular Chaperone for Mutant p53

Rezatapopt was identified through structure-based drug design to specifically fit into the Y220C-induced crevice.[1] By occupying this pocket, **Rezatapopt** acts as a molecular scaffold, stabilizing the folded conformation of the p53 DNA-binding domain. This stabilization restores the wild-type protein architecture, enabling it to once again bind to DNA and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis.

Binding and Stabilization

Rezatapopt binds with high affinity to the p53-Y220C mutant protein. This interaction is characterized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, which collectively contribute to the thermodynamic stabilization of the protein-ligand complex. The introduction of a fluorine atom to the piperidine ring of **Rezatapopt** enhances this interaction, leading to increased hydrogen bonding with Thr150 and improved conformational rigidity.

Quantitative Analysis of Rezatapopt's Potency and Efficacy

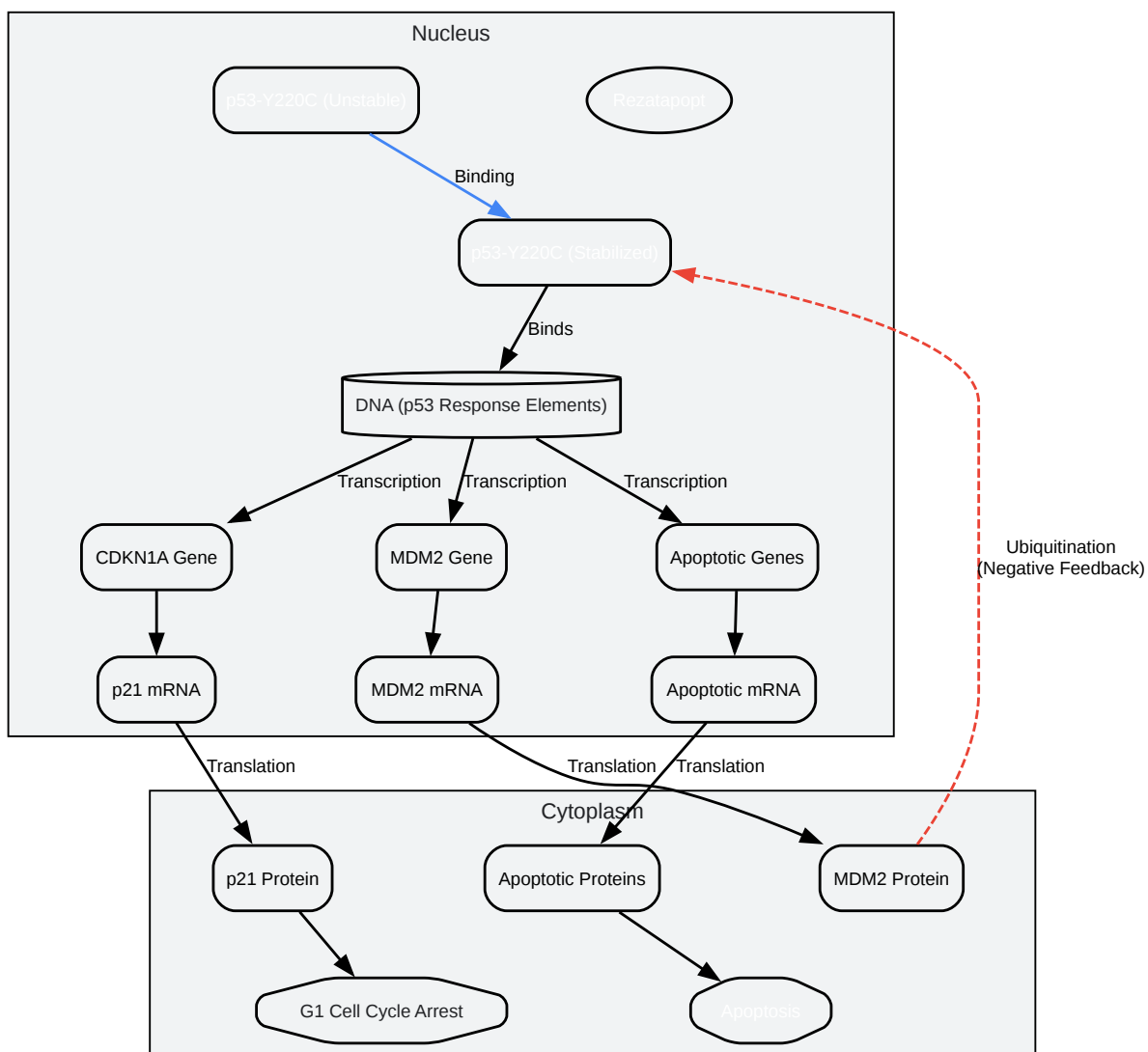
The potency and efficacy of **Rezatapopt** have been quantified through a series of biochemical and cell-based assays.

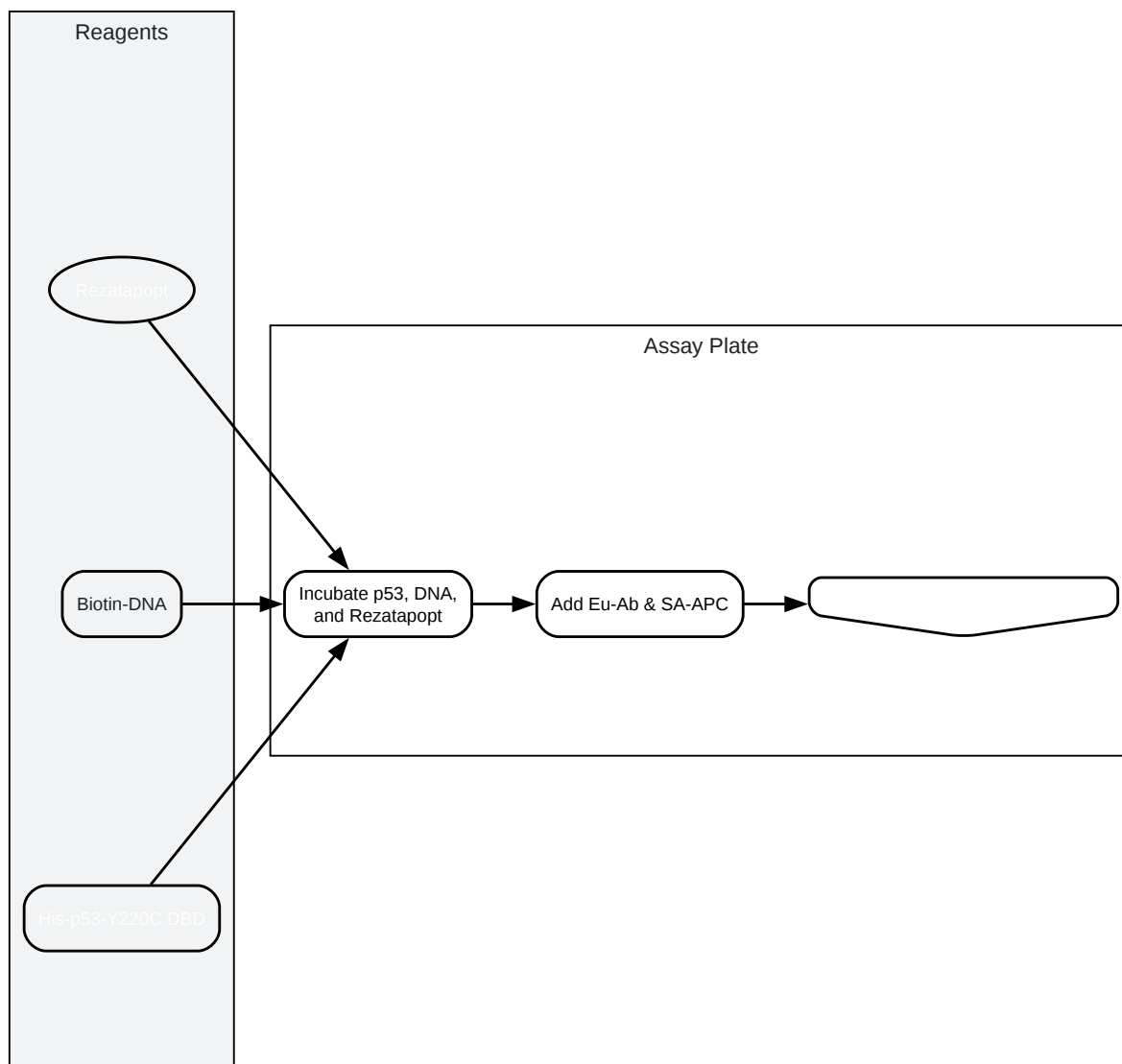
Parameter	Description	Value	Reference
SC150 (TR-FRET)	Concentration of Rezatapopt required to increase the DNA binding of p53-Y220C by 1.5-fold.	9 nM	
Kd (SPR)	Dissociation constant, a measure of binding affinity to p53-Y220C.	Low nanomolar	
ΔT_m (Thermal Shift)	Increase in the melting temperature of the p53-Y220C protein upon Rezatapopt binding.	Stabilizes to near wild-type p53 levels (from ~34°C to ~42°C)	
IC50 (NUGC-3 cells)	Concentration of Rezatapopt that inhibits the growth of NUGC-3 gastric cancer cells (p53-Y220C) by 50%.	504 nM	
Tumor Growth Inhibition	In vivo efficacy in a NUGC-3 xenograft mouse model (50 mg/kg, oral, daily).	71%	
Tumor Regression	In vivo efficacy in a NUGC-3 xenograft mouse model (100 mg/kg, oral, daily).	80% regression	

Signaling Pathway Restoration

The stabilization of p53-Y220C by **Rezatapopt** leads to the reactivation of the p53 signaling pathway. This results in the transcriptional activation of canonical p53 target genes, such as

CDKN1A (encoding p21) and MDM2. The induction of p21 leads to cell cycle arrest, primarily at the G1 phase, while the upregulation of MDM2, an E3 ubiquitin ligase, forms a negative feedback loop to regulate p53 levels. Ultimately, the restoration of p53 function by **Rezatapopt** triggers apoptosis in cancer cells harboring the Y220C mutation.





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References

- 1. pubs.acs.org [pubs.acs.org]
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